molecular formula C24H22N4O5S B11441983 N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide

N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide

Cat. No.: B11441983
M. Wt: 478.5 g/mol
InChI Key: QGEXPPCGDJGEFA-UHFFFAOYSA-N
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Description

N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide is a complex organic compound that features a thienopyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as nitro, benzyl, and amide, contributes to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide typically involves multistep organic synthesis. Key steps may include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.

    Introduction of the Nitro Group: Nitration reactions using reagents like nitric acid or nitrating mixtures.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzyl groups may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide is unique due to its thienopyrimidine core, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

N-benzyl-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide

InChI

InChI=1S/C24H22N4O5S/c29-21(25-15-17-5-2-1-3-6-17)7-4-13-26-23(30)22-20(12-14-34-22)27(24(26)31)16-18-8-10-19(11-9-18)28(32)33/h1-3,5-6,8-12,14H,4,7,13,15-16H2,(H,25,29)

InChI Key

QGEXPPCGDJGEFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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